molecular formula C13H14OS B13081082 (4-Ethylthiophen-2-yl)(phenyl)methanol

(4-Ethylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13081082
M. Wt: 218.32 g/mol
InChI Key: DRZJIGOVFANWTK-UHFFFAOYSA-N
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Description

(4-Ethylthiophen-2-yl)(phenyl)methanol is a thiophene-substituted benzyl alcohol derivative with the molecular formula C₁₃H₁₄OS (calculated). Its structure comprises a phenyl group bonded to a hydroxymethyl (–CH₂OH) group, which is further attached to a 4-ethyl-substituted thiophene ring. Thiophene derivatives are critical in medicinal chemistry and materials science due to their aromaticity, stability, and tunable electronic properties.

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

(4-ethylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C13H14OS/c1-2-10-8-12(15-9-10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3

InChI Key

DRZJIGOVFANWTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Ethylthiophen-2-yl)(phenyl)methanol with key analogs:

Compound Name Molecular Formula Molecular Weight Substituent on Thiophene Key Properties/Applications
This compound C₁₃H₁₄OS 218.31 g/mol –CH₂CH₃ (ethyl) Expected higher lipophilicity; potential use in hydrophobic matrices
[4-(3-Bromothien-2-yl)phenyl]methanol C₁₁H₉BrOS 269.16 g/mol –Br (bromo) Bromine enhances electrophilicity; used in cross-coupling reactions
(4-Thien-2-ylphenyl)methanol C₁₁H₁₀OS 190.26 g/mol –H (unsubstituted) Baseline aromaticity; common intermediate in drug synthesis
(4-Ethynylthiophen-2-yl)methanol C₇H₆OS 138.19 g/mol –C≡CH (ethynyl) Ethynyl group enables click chemistry; used in polymer synthesis
Key Observations:
  • Electronic Effects : Bromine (electron-withdrawing) and ethynyl (moderately electron-withdrawing) alter the thiophene ring’s electron density, affecting reactivity in synthetic pathways (e.g., electrophilic substitution) .

Spectroscopic and Analytical Behavior

Studies on analogous phenyl-thiophene methanol derivatives highlight the role of substituents in spectrophotometric detection:

  • Absorbance Profiles : Ethyl groups may shift λmax due to hyperconjugative effects. For example, bromo-substituted analogs exhibit λmax shifts of 10–20 nm compared to unsubstituted derivatives .
  • Molar Absorptivity : The ethyl group’s inductive effect could reduce molar absorptivity (ε) compared to electron-withdrawing groups like –Br. For instance, bromo-substituted compounds show ε values exceeding 6.62 × 10³ L·mol⁻¹·cm⁻¹ in alkaline media .
Stability and Reactivity
  • Thermal Stability : Ethyl-substituted thiophenes generally exhibit higher thermal stability than ethynyl derivatives due to reduced strain.
  • Oxidative Stability : Bromo-substituted compounds are prone to debromination under harsh conditions, whereas ethyl groups remain inert .

Biological Activity

(4-Ethylthiophen-2-yl)(phenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its electron-rich properties, and a phenolic moiety that enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14OSC_{12}H_{14}OS, with a molecular weight of approximately 210.30 g/mol. The structure includes:

  • A thiophene ring at the 2-position.
  • An ethyl group at the 4-position of the thiophene.
  • A phenolic hydroxymethyl group attached to the phenyl ring.

This unique configuration contributes to its chemical reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, influencing multiple cellular pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties, potentially through disruption of cell wall synthesis or interference with metabolic processes in pathogens.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntibacterialEffective against various bacterial strains, including Staphylococcus aureus.
AntifungalInhibits growth of certain fungal pathogens, possibly through cell wall disruption.
CytotoxicityDisplays cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

  • Antibacterial Efficacy : A study explored the antibacterial properties of this compound against S. aureus and other Gram-positive bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
  • Antifungal Activity : Research focused on the antifungal effects against Candida albicans showed that the compound inhibited fungal growth with an MIC of 64 µg/mL. The mechanism was hypothesized to involve disruption of ergosterol synthesis in fungal membranes.
  • Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis at concentrations above 50 µM, suggesting its potential as a chemotherapeutic agent.

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